methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate
CAS No.: 694516-04-6
Cat. No.: VC5021288
Molecular Formula: C15H16O5
Molecular Weight: 276.288
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 694516-04-6 |
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Molecular Formula | C15H16O5 |
Molecular Weight | 276.288 |
IUPAC Name | methyl 2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetate |
Standard InChI | InChI=1S/C15H16O5/c1-8-10-5-6-12(18-3)9(2)14(10)20-15(17)11(8)7-13(16)19-4/h5-6H,7H2,1-4H3 |
Standard InChI Key | OELIOHSMZRDCTF-UHFFFAOYSA-N |
SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)OC |
Introduction
Synthesis and Manufacturing
While no explicit synthesis protocol for methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate is documented, analogous routes for similar chromenones provide insight. A plausible pathway involves:
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Core Formation: Condensation of resorcinol derivatives with β-keto esters to construct the chromenone backbone .
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Functionalization:
Reaction conditions (e.g., base selection, solvent polarity) critically impact yield. For instance, potassium carbonate in dichloromethane or alcohols is commonly used for etherification. Purification typically employs recrystallization or chromatography .
Physicochemical Properties
Key properties derived from computational and experimental data include:
Property | Value | Source |
---|---|---|
Partition Coefficient (logP) | 2.569 | |
Water Solubility (LogSw) | -2.81 | |
Polar Surface Area | 49.054 Ų | |
Rotatable Bonds | 4 | |
Hydrogen Bond Acceptors | 7 |
The compound’s moderate logP indicates balanced lipophilicity, suitable for membrane permeability in drug candidates . Low water solubility (-2.81 LogSw) necessitates formulation adjustments for bioavailability .
Biological Relevance and Screening Data
Methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate is included in ChemDiv’s Anti-infective Library (19,449 compounds) , suggesting interest in antibacterial, antiviral, or antifungal applications. Coumarins broadly exhibit:
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Antimicrobial Activity: Disruption of microbial membranes or enzyme inhibition.
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Anti-inflammatory Effects: Modulation of NF-κB or COX-2 pathways.
Future Directions and Research Gaps
Critical areas for further investigation include:
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